molecular formula C7H13NO2S B14464906 Methyl 4-(dimethylamino)-4-sulfanylidenebutanoate CAS No. 73199-96-9

Methyl 4-(dimethylamino)-4-sulfanylidenebutanoate

Cat. No.: B14464906
CAS No.: 73199-96-9
M. Wt: 175.25 g/mol
InChI Key: YQLWYNZDYMQQJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(dimethylamino)-4-sulfanylidenebutanoate is an organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a dimethylamino group and a sulfanylidenebutanoate moiety, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(dimethylamino)-4-sulfanylidenebutanoate can be achieved through several methods. One common approach involves the base-catalyzed Michael addition of dimethylamine to a suitable precursor, such as a butanoate derivative. This reaction typically occurs under mild conditions and can be completed in a relatively short time frame, often within 30 minutes .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques to ensure high yield and purity. These methods often include multi-step synthesis processes that incorporate green chemistry principles to minimize environmental impact. For example, solvent-free reactions and the use of catalytic amounts of base are employed to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(dimethylamino)-4-sulfanylidenebutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the sulfanylidenebutanoate moiety to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols .

Scientific Research Applications

Methyl 4-(dimethylamino)-4-sulfanylidenebutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(dimethylamino)-4-sulfanylidenebutanoate involves its interaction with molecular targets through its reactive functional groups. The dimethylamino group can participate in nucleophilic attacks, while the sulfanylidenebutanoate moiety can undergo redox reactions. These interactions can modulate various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(dimethylamino)-4-sulfanylidenebutanoate stands out due to its unique combination of a dimethylamino group and a sulfanylidenebutanoate moiety, which imparts distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

73199-96-9

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

methyl 4-(dimethylamino)-4-sulfanylidenebutanoate

InChI

InChI=1S/C7H13NO2S/c1-8(2)6(11)4-5-7(9)10-3/h4-5H2,1-3H3

InChI Key

YQLWYNZDYMQQJA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)CCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.